molecular formula C24H27ClFN5O3 B606925 达可替尼一水合物 CAS No. 1042385-75-0

达可替尼一水合物

货号 B606925
CAS 编号: 1042385-75-0
分子量: 487.96
InChI 键: BSPLGGCPNTZPIH-IPZCTEOASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dacomitinib, sold under the brand name Vizimpro, is a medication for the treatment of non-small-cell lung carcinoma (NSCLC). It is a selective and irreversible inhibitor of EGFR . It is an ATP-competitive, irreversible pan-erbB receptor (EGFR) inhibitor that shows anticancer chemotherapeutic activity in models of squamous cell carcinoma, ovarian carcinoma, and non-small-cell lung cancer (NSCLC) .


Synthesis Analysis

Dacomitinib could be achieved in 58% overall yield using a three-step synthesis . The reduction of the nitro group in compound 27 afforded compound 28. The acylation of 28 with (E)-4-(piperidin-1-yl)but-2-enoic acid 29 was catalyzed by 1-propanephosphonic acid cyclic (T3P) and 2,6-lutidine to give compound 30 .


Molecular Structure Analysis

The molecular structure of Dacomitinib can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

Dacomitinib is an irreversible inhibitor of the kinase activity of the human EGFR family (EGFR/HER1, HER2, and HER4) and certain EGFR activating mutations (exon 19 deletion or the exon 21 L858R substitution mutation) . Metabolites of phase I for Dacomitinib were systematically explored .


Physical And Chemical Properties Analysis

Dacomitinib is an oral highly selective quinazalone part of the second-generation tyrosine kinase inhibitors which are characterized by the irreversible binding at the ATP domain of the epidermal growth factor receptor family kinase domains . The molecular formula is C24H25ClFN5O2 and the molecular weight is 469.95 g/mol .

科学研究应用

  1. 非小细胞肺癌 (NSCLC) 的治疗

    达可替尼,一种第二代表皮生长因子受体 (EGFR) 酪氨酸激酶抑制剂,在治疗 NSCLC 方面显示出显着的疗效。一项随机的 3 期试验比较了达可替尼和吉非替尼在 EGFR 突变阳性 NSCLC 患者中的疗效,显示达可替尼改善了无进展生存期 (Wu 等人,2017)

  2. 化疗和厄洛替尼治疗后的晚期非小细胞肺癌:

    • 达可替尼已在 2 期试验中评估了其疗效、安全性以及对化疗和厄洛替尼失败后 KRAS 野生型非小细胞肺癌患者健康相关生活质量的影响 (Reckamp 等人,2014)
    • 一项针对接受达可替尼治疗的复发和/或转移性头颈部鳞状细胞癌 (R/M-SCCHN) 的 II 期研究报告称,大量患者部分缓解和疾病稳定。该研究强调了筛查 PI3K 通路突变和炎性细胞因子表达以预测治疗获益的相关性 (Kim 等人,2014)
  3. 转移性 NSCLC 的一线治疗批准

    达可替尼于 2018 年在美国获得其第一个全球批准,用于一线治疗具有 EGFR 外显子 19 缺失或外显子 21 L858R 替代突变的转移性 NSCLC 患者 (Shirley,2018)

  4. 药物性肝损伤 (DILI) 病例

    一份病例报告强调了与使用达可替尼相关的 DILI 发生率,强调了在治疗期间保持警惕的必要性 (Wang 等人,2022)

  5. 与安慰剂的比较疗效

    一项比较达可替尼与安慰剂在既往治疗的晚期或转移性非小细胞肺癌患者中的 3 期试验未发现达可替尼的总体生存期有所改善,尽管它确实显示了更长的无进展生存期和更高比例的患者达到客观缓解 (Ellis 等人,2014)

  6. 药代动力学模型

    已进行研究以表征达可替尼的吸收阶段以及质子泵抑制剂对其暴露的影响。这特别相关,因为肿瘤患者通常需要治疗胃食管反流病 (GERD) (Ruiz-Garcia 等人,2020)

  7. 既往治疗的晚期 NSCLC 患者的疗效

    一项随机、双盲、3 期试验比较了达可替尼与厄洛替尼在既往治疗的晚期非小细胞肺癌患者中的疗效,未证明达可替尼在未选择患者群体或 KRAS 野生型肿瘤患者中具有优越性 (Ramalingam 等人,2014)

  8. EGFR 突变型 NSCLC 的总生存期改善

    一项随机研究报告称,与吉非替尼相比,达可替尼显着改善了晚期 NSCLC 和 EGFR 激活突变患者的总生存期 (Mok 等人,2018)

  9. 胶质母细胞瘤的治疗

    达可替尼被评估其在多形性胶质母细胞瘤 (GBM) 中的疗效,评估其与 PI3K/mTOR 双重抑制剂联合使用中的作用。该研究强调了 EGFR/PI3K/PTEN 状态的分子谱分析对于选择靶向治疗患者的重要性 (Zhu & Shah,2014)

  10. 减轻肺动脉高压的有效性

    研究表明,达可替尼可能作为肺动脉高压 (PAH) 治疗的潜在治疗选择,通过 PI3K-AKT-mTOR 信号通路抑制肺血管重塑和 PAH 的发展 (Yu 等人,2019)

安全和危害

Dacomitinib is indicated as the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations as verified by an FDA-approved test . The applicant is required to develop and appropriately implement a risk management plan .

未来方向

Dacomitinib showed good activity and manageable toxicity in NSCLC patients with uncommon EGFR mutations . Further investigations are needed to explore the therapeutic potential of dacomitinib in the epithelial ovarian cancer model .

属性

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPLGGCPNTZPIH-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146359
Record name Dacomitinib monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dacomitinib monohydrate

CAS RN

1042385-75-0
Record name Dacomitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042385750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dacomitinib monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DACOMITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5092U85G58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6
Citations
M Imran, SMB Asdaq, SA Khan… - Pharmaceuticals, 2021 - mdpi.com
… Dacomitinib Monohydrate Dacomitinib monohydrate (Figure 45) is a piperidine based quinazolinamine derivatives (MF: C 24 H 25 ClFN 5 O 2 ·H 2 O; MW: 487.95; CAS Number: …
Number of citations: 32 www.mdpi.com
N Chavda, N Patel, JV Dhanani, P Solanky - National Journal of …, 2023 - njppp.com
Background: The pattern of new drug approval is changing across the world as shown by the study using Center for Drug Evaluation and Research and European Medicines Agency …
Number of citations: 4 www.njppp.com
X Liang, Q Yang, P Wu, C He, L Yin, F Xu, Z Yin… - Bioorganic …, 2021 - Elsevier
In the 21st century, cancer is the major public health problem worldwide. Based on the important roles of protein tyrosine kinase, the accelerated hunt for potent small-molecule tyrosine …
Number of citations: 21 www.sciencedirect.com
R Carter, A Cheraghchi-Bashi… - Cancer Biology & …, 2019 - ncbi.nlm.nih.gov
Objective Patients with BRAF-mutant colorectal cancer (CRC) have a poor prognosis. Molecular status is not currently used to select which drug to use in combination with radiotherapy. …
Number of citations: 4 www.ncbi.nlm.nih.gov
AASAA Ajovy, BAAAA Celgene, P Actavis, AA Besremi…
Number of citations: 0
R Špinarová - 2020 - dk.upce.cz
Bakalářská práce se zaměřuje na proteinové kinázy, popis jejich funkcí v organismu, onemocnění, které mohou vzniknout jejich deregulací, a na jejich inhibitory. Konkrétně se zabývá …
Number of citations: 2 dk.upce.cz

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。